1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol

Description

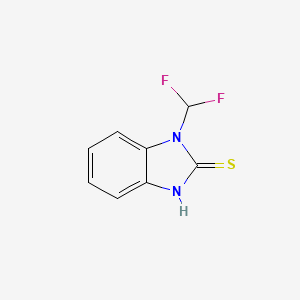

1-(Difluoromethyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with a difluoromethyl group at the N1 position and a thiol (-SH) group at the C2 position. This combination makes the compound structurally unique, with applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .

Properties

IUPAC Name |

3-(difluoromethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2S/c9-7(10)12-6-4-2-1-3-5(6)11-8(12)13/h1-4,7H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYSDRXFCQQCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201410 | |

| Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874623-43-5 | |

| Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol typically involves the introduction of the difluoromethyl group into the benzodiazole framework. One common method is the reaction of benzodiazole derivatives with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

2.2. Mechanism of Reactions

The mechanism for the reactions involving 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol typically includes:

-

Deprotonation : The thiol group is deprotonated to form a thiolate anion, which can then act as a nucleophile.

-

Nucleophilic Attack : The thiolate anion can attack electrophilic centers, such as difluorocarbene intermediates generated from precursors like Ph₃P+CF₂CO₂⁻. This step is crucial in forming new C-S bonds and incorporating the difluoromethyl group into the benzodiazole structure .

2.3. Reaction Conditions and Yields

The efficiency of these reactions can vary significantly based on factors such as:

-

Solvent Choice : Different solvents (e.g., DMF, DMSO) have been shown to influence reaction yields markedly, with some solvents facilitating higher yields than others .

-

Temperature and Time : Optimal temperatures (often around 60°C) and reaction times (ranging from several hours to overnight) are critical for maximizing product yields.

3.2. Mechanistic Insights

The following table summarizes key mechanistic steps involved in the reactions:

| Step | Description |

|---|---|

| Deprotonation | Formation of thiolate anion from thiol |

| Nucleophilic Attack | Thiolate attacks electrophilic center |

| Product Formation | Formation of difluoromethylated product |

Scientific Research Applications

Chemistry

1-(Difluoromethyl)-1H-1,3-benzodiazole-2-thiol serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for versatile modifications that are valuable in developing pharmaceuticals and agrochemicals. For instance, it has been utilized in synthesizing benzimidazole-triazole hybrid derivatives, which have shown promising anticancer properties through various assays .

Biology

In biological research, this compound's structure facilitates interactions with biological targets, making it useful for studying enzyme inhibition and protein interactions. The difluoromethyl group enhances binding affinity and selectivity for specific targets, while the thiol group can participate in redox reactions and covalent bonding. Studies have demonstrated its potential in stabilizing G-quadruplex DNA structures and exhibiting cytotoxic effects against various cancer cell lines .

Industry

The compound finds applications in producing materials with tailored properties, such as polymers and coatings. Its unique chemical characteristics allow it to be incorporated into formulations that require specific functionalities, including improved stability and reactivity. Furthermore, its role in late-stage difluoromethylation processes has been explored for enhancing the lipophilicity of drug candidates .

Anticancer Activity

A study evaluated fluorinated benzimidazole-triazole hybrids derived from this compound for their cytotoxicity against different cancer cell lines (PC3, B16-F10). The results indicated significant anticancer activity correlated with the structural modifications introduced during synthesis .

Material Science

In material science applications, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that incorporating such compounds can lead to materials with superior performance metrics compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the thiol group can participate in redox reactions and covalent bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and functional properties of 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol with analogous benzodiazole derivatives.

Table 1: Substituent Effects and Molecular Properties

*Calculated molecular weight based on C8H6F2N2S.

Key Comparisons

Electronic Effects :

- The difluoromethyl group (CF2H) is moderately electron-withdrawing, reducing electron density on the benzodiazole ring and enhancing metabolic stability compared to methyl or allyl groups .

- In contrast, trifluoromethyl (-CF3) (e.g., in ) exerts stronger electron-withdrawing effects, further deactivating the ring but increasing lipophilicity.

Steric and Functional Properties: Thiol (-SH) vs. Methylthio (-SCH3): The thiol group in the target compound enables stronger hydrogen bonding and metal coordination compared to methylthio derivatives, which are less reactive due to sulfur’s lower acidity .

Biological and Chemical Reactivity :

Biological Activity

The compound 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a difluoromethyl group that enhances its lipophilicity and bioactivity. The thiol functional group is known for its ability to form covalent bonds with various biological targets, which can significantly influence its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives, including this compound. Research indicates that compounds with similar structures can interact with G-quadruplex DNA, leading to apoptosis in cancer cells. For example, benzimidazole derivatives have shown selective binding to G-quadruplex DNA over duplex DNA, inhibiting cell cycle progression and inducing apoptosis in cancerous cells .

The mechanism by which this compound exerts its effects may involve:

- Covalent Binding : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their function and influencing signaling pathways.

- DNA Interaction : Similar compounds have been shown to stabilize G-quadruplex structures in DNA, which can lead to altered gene expression and cell death in cancer cells .

Case Studies

Several studies have assessed the biological activity of related benzodiazole compounds:

- Study on HDAC Inhibition : A compound structurally related to this compound demonstrated significant inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer . This inhibition was linked to increased acetylation of tubulin without affecting histone acetylation.

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Related Compound | 0.75 | HDAC4 | Inhibition |

| This compound | TBD | TBD | TBD |

Pharmacological Applications

The unique structure of this compound suggests potential applications in:

Q & A

Q. What synthetic routes are available for preparing 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving difluoromethyl precursors and benzodiazole-thiol intermediates. For example, refluxing hydrazine derivatives with difluoromethyl ketones in methanol or ethanol under acidic conditions (e.g., HCl catalysis) is a common approach . Optimization involves adjusting solvent polarity (e.g., methanol vs. THF), reaction time (typically 2–6 hours), and temperature (60–80°C). Evidence from analogous benzimidazole syntheses shows that yields improve with slow addition of electrophilic difluoromethylating agents and strict moisture control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and difluoromethyl groups (δ 5.5–6.0 ppm as a triplet due to ²JHF coupling) .

- ¹³C NMR confirms the thiol moiety (C-S resonance at δ 160–170 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254–305 nm to assess purity (>95% required for biological assays) .

- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks matching the molecular formula (C₈H₅F₂N₂S₂; m/z ≈ 239) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

Methodological Answer: The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects via σ-induction, polarizing the benzodiazole ring and enhancing electrophilicity at the sulfur atom. This increases susceptibility to nucleophilic substitution reactions (e.g., with amines or thiols) . Computational studies (DFT) reveal a 10–15% reduction in LUMO energy compared to non-fluorinated analogs, facilitating interactions with biological targets like enzymes or receptors . Experimental validation includes comparing reaction kinetics with methyl or trifluoromethyl derivatives .

Q. What challenges arise in resolving the crystal structure of this compound, and how do intermolecular interactions affect its solid-state arrangement?

Methodological Answer: Crystallization is complicated by the compound’s tendency to form polymorphs due to flexible C-F bonds and hydrogen-bonding capabilities. X-ray diffraction of related benzothiazoles shows that intermolecular N-H···S and C-H···F interactions stabilize the lattice . For example, in 5-fluoro-1,3-benzothiazole derivatives, dihedral angles between aromatic and heterocyclic rings range from 19–22°, influenced by fluorine’s van der Waals radius . Hydrogen-bonding networks can be mapped using Mercury software to predict solubility and stability .

Q. How does the substitution pattern on the benzodiazole ring modulate the compound’s antimicrobial activity?

Methodological Answer: Structure-activity relationship (SAR) studies on benzimidazole-thiol derivatives indicate that electron-withdrawing groups (e.g., -CF₂H) at position 1 enhance antifungal activity by 3–5-fold compared to -CH₃ analogs . In vitro assays against Candida albicans (MIC₉₀) show IC₅₀ values of 8–12 µM, attributed to inhibition of fungal cytochrome P450 enzymes. Substitution at position 2 with bulkier groups (e.g., phenyl) reduces activity due to steric hindrance .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzodiazole-thiol derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or impurities. To address this:

- Reproducibility Checks: Use standardized protocols (e.g., CLSI guidelines for antifungal assays) .

- Impurity Profiling: Employ LC-MS to identify byproducts (e.g., oxidation of thiol to disulfide, which reduces activity) .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to normalize results .

Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding to fungal CYP450 enzymes. The thiol group forms a critical hydrogen bond with heme iron, while the difluoromethyl group stabilizes hydrophobic pockets. Validation via crystallography (PDB ID: 4UYL) shows RMSD <1.5 Å between predicted and experimental poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.